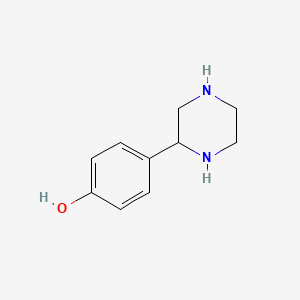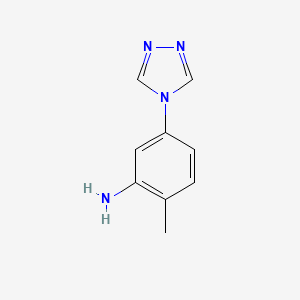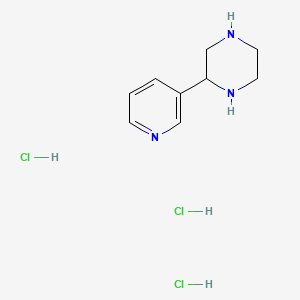
Methyl 2-(6-chloropyridin-2-yl)acetate
Overview
Description
“Methyl 2-(6-chloropyridin-2-yl)acetate” is a chemical compound with the CAS Number: 161807-18-7 . Its molecular formula is C8H8ClNO2 and it has a molecular weight of 185.61 g/mol . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 . The canonical SMILES representation is COC(=O)CC1=NC(=CC=C1)Cl . These codes provide a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 185.61 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 39.2 Ų . The compound is covalently bonded and has a complexity of 163 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 2-(6-chloropyridin-2-yl)acetate is utilized in the synthesis of complex heterocyclic compounds. For example, Morgentin et al. (2009) discuss the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and related compounds, emphasizing their potential in developing new heterocyclic analogues (Morgentin et al., 2009).
Insecticidal Activity
Some derivatives of this compound have been studied for their insecticidal properties. Holla et al. (2004) synthesized 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, demonstrating significant insecticidal activity (Holla et al., 2004).
Antimicrobial Activity
The compound and its derivatives have been evaluated for antimicrobial activity. Mohammad et al. (2017) synthesized new (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil, which showed notable antibacterial activity against various bacterial strains (Mohammad et al., 2017).
Anti-Cancer Activity
Qiao et al. (2021) explored the anti-cancer potential of novel complexes based on derivatives of 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester. These complexes showed cytotoxic effects against various cancer cell lines, opening new avenues for cancer treatment research (Qiao et al., 2021).
Synthesis of Pyrazole Derivatives
Shen et al. (2012) investigated the synthesis and characterization of pyrazole derivatives, including those of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These compounds have potential applications in various chemical and pharmaceutical fields (Shen et al., 2012).
Coordination Chemistry and Luminescence
Kim et al. (2013) studied zinc(II) cation coordination geometries in compounds derived from 2-chloro-6-[(pyridine-2-ylmethylimino)methyl]phenol, demonstrating potential applications in luminescent materials and coordination chemistry (Kim et al., 2013).
Corrosion Inhibition
Ghazoui et al. (2017) explored the use of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate for inhibiting mild steel corrosion in hydrochloric acid, highlighting its potential as a corrosion inhibitor (Ghazoui et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
methyl 2-(6-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPAXQFNLEKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590299 | |
| Record name | Methyl (6-chloropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161807-18-7 | |
| Record name | Methyl (6-chloropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)
![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)





